molecular formula C10H9NO B13621799 1-(4-Cyanophenyl)-2-propen-1-ol CAS No. 90923-70-9

1-(4-Cyanophenyl)-2-propen-1-ol

Cat. No.: B13621799
CAS No.: 90923-70-9
M. Wt: 159.18 g/mol
InChI Key: IIBPXHXDBISNSC-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-2-propen-1-ol is an organic compound characterized by the presence of a cyanophenyl group attached to a propenol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-2-propen-1-ol typically involves the reaction of 4-cyanobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of 4-cyanobenzaldehyde, followed by a dehydration step to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-2-propen-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Cyanophenyl)-2-propen-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-2-propen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Cyanophenyl)-2-propen-1-ol is unique due to the presence of both a cyanophenyl group and a propenol moiety, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

90923-70-9

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-(1-hydroxyprop-2-enyl)benzonitrile

InChI

InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h2-6,10,12H,1H2

InChI Key

IIBPXHXDBISNSC-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

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